4-Methoxy-3-(methylthio)phenylboronic acid

Beschreibung

Core Molecular Architecture

4-Methoxy-3-(methylthio)phenylboronic acid possesses a distinctive molecular structure characterized by the molecular formula C₈H₁₁BO₃S and a molecular weight of 198.05 grams per mole. The compound features a phenyl ring substituted with a boronic acid functional group at the 1-position, a methoxy group (-OCH₃) at the 4-position, and a methylthio group (-SCH₃) at the 3-position. This substitution pattern creates a unique electronic environment that influences the compound's reactivity and physical properties.

The International Union of Pure and Applied Chemistry systematic name for this compound is (4-methoxy-3-methylsulfanylphenyl)boronic acid. The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups, forming the characteristic B(OH)₂ moiety that defines the chemical behavior of boronic acids. The spatial arrangement of these substituents creates specific steric and electronic effects that distinguish this compound from other phenylboronic acid derivatives.

The Simplified Molecular Input Line Entry System representation of the compound is B(C1=CC(=C(C=C1)OC)SC)(O)O, which provides a linear notation describing the connectivity of atoms within the molecule. The InChI key JYUPGKVSHWRXLM-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure in chemical databases. This architectural arrangement positions the electron-donating methoxy group and the electron-withdrawing methylthio group in a manner that creates distinct electronic regions within the aromatic system.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BO₃S |

| Molecular Weight | 198.05 g/mol |

| International Union of Pure and Applied Chemistry Name | (4-methoxy-3-methylsulfanylphenyl)boronic acid |

| Chemical Abstracts Service Number | 1451392-05-4 |

| Simplified Molecular Input Line Entry System | B(C1=CC(=C(C=C1)OC)SC)(O)O |

The electronic structure of this compound is significantly influenced by the presence of both electron-donating and electron-withdrawing substituents on the aromatic ring. The methoxy group acts as an electron-donating substituent through both inductive and resonance effects, while the methylthio group exhibits more complex electronic behavior due to the sulfur atom's ability to participate in both electron donation through lone pair interactions and electron withdrawal through polarizability effects.

Spectroscopic Analysis

Spectroscopic characterization of this compound provides crucial information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments present in the molecule.

The aromatic protons of the phenyl ring appear in the downfield region of the proton nuclear magnetic resonance spectrum, typically between 6.5 and 8.0 parts per million. These signals reflect the deshielding effect of the aromatic system and the influence of the electron-donating and electron-withdrawing substituents on the chemical shifts of individual protons. The methoxy group protons manifest as a singlet around 3.7 parts per million, representing the three equivalent hydrogen atoms attached to the oxygen-bonded carbon.

The methylthio group contributes a characteristic singlet in the aliphatic region of the spectrum, typically appearing around 2.5 parts per million, corresponding to the three hydrogen atoms of the sulfur-bonded methyl group. The boronic acid protons, when observable, appear as broad signals due to rapid exchange processes involving the hydroxyl groups attached to the boron center.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbon signals appear in the range of 110-160 parts per million, with specific chemical shifts influenced by the electronic effects of the substituents. The methoxy carbon typically appears around 55-56 parts per million, while the methylthio carbon resonates in the range of 15-20 parts per million.

| Spectroscopic Feature | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5-8.0 | Multiplet |

| Methoxy Protons | 3.7 | Singlet |

| Methylthio Protons | 2.5 | Singlet |

| Aromatic Carbons | 110-160 | - |

| Methoxy Carbon | 55-56 | - |

| Methylthio Carbon | 15-20 | - |

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The boronic acid functionality exhibits broad absorption bands in the range of 3200-3600 cm⁻¹, attributed to the stretching vibrations of the boron-hydroxyl bonds. The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 cm⁻¹, while the carbon-oxygen stretching of the methoxy group manifests near 1250 cm⁻¹.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 198, corresponding to the intact molecular structure. Characteristic fragmentation patterns include loss of hydroxyl groups from the boronic acid functionality and cleavage of the methoxy and methylthio substituents.

Crystallographic Properties

The crystallographic analysis of this compound provides detailed insights into the solid-state structure and intermolecular interactions that govern the compound's physical properties. While specific crystallographic data for this exact compound is limited in the available literature, structural analysis of closely related phenylboronic acid derivatives provides valuable comparative information.

Based on crystallographic studies of similar boronic acid compounds, the molecular geometry typically exhibits planarity within the aromatic ring system, with the boronic acid group adopting a trigonal planar configuration around the boron center. The bond angle around the boron atom, specifically the oxygen-boron-oxygen angle, approximates 120 degrees, consistent with sp² hybridization of the boron center.

Crystal packing arrangements in phenylboronic acids are predominantly governed by hydrogen bonding interactions involving the boronic acid hydroxyl groups. These compounds typically form extended hydrogen-bonded networks in the solid state, with boronic acid groups participating in both donor and acceptor roles. The presence of the methoxy and methylthio substituents introduces additional weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and potential sulfur-based interactions.

The crystal structure analysis of related compound 4-(methoxycarbonyl)phenylboronic acid reveals important structural features that can be extrapolated to understand the crystallographic behavior of this compound. In this related structure, the molecules are linked through oxygen-hydrogen to oxygen and carbon-hydrogen to oxygen hydrogen bonds, forming undulating sheets parallel to specific crystallographic planes. The sheets are further connected through carbon-hydrogen to π interactions and offset face-to-face π-interactions between inversion-related molecules.

| Crystallographic Parameter | Typical Values for Phenylboronic Acids |

|---|---|

| Oxygen-Boron-Oxygen Angle | ~118-120° |

| Boron-Oxygen Bond Length | 1.35-1.38 Å |

| Molecular Planarity | Generally planar aromatic system |

| Primary Interactions | Hydrogen bonding, π-π stacking |

| Crystal System | Variable (monoclinic, orthorhombic) |

The intermolecular interactions in the crystal lattice significantly influence the physical properties of the compound, including melting point, solubility characteristics, and thermal stability. The combination of hydrogen bonding capabilities from the boronic acid functionality and the electronic effects of the methoxy and methylthio substituents creates a unique crystalline environment that affects the overall solid-state behavior of this compound.

Temperature-dependent crystallographic studies of related compounds indicate that these materials exhibit typical thermal expansion behavior, with gradual increases in unit cell parameters as temperature increases. The hydrogen-bonded networks generally remain intact over moderate temperature ranges, contributing to the thermal stability of the crystalline phase.

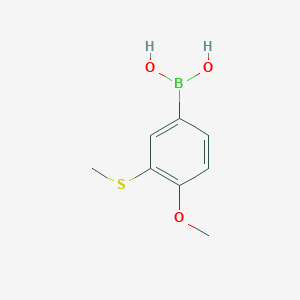

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-methoxy-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPGKVSHWRXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501232023 | |

| Record name | Boronic acid, B-[4-methoxy-3-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-05-4 | |

| Record name | Boronic acid, B-[4-methoxy-3-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-methoxy-3-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approaches

The synthesis of 4-methoxy-3-(methylthio)phenylboronic acid typically follows routes involving:

- Borylation of appropriately substituted aryl halides or triflates

- Directed ortho-metalation followed by reaction with boron electrophiles

- Transition-metal-catalyzed borylation of aryl compounds

Among these, the most common and practical method is the palladium-catalyzed borylation of aryl halides, which provides good yields and functional group tolerance.

Palladium-Catalyzed Borylation of Aryl Halides

A widely used method involves the reaction of 4-methoxy-3-(methylthio)aryl bromide or iodide with bis(pinacolato)diboron under palladium catalysis. The general reaction scheme is:

$$

\text{Ar-X} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Ar-B(pin)}

$$

where Ar = 4-methoxy-3-(methylthio)phenyl, X = Br or I, and B(pin) = pinacol boronate ester.

The pinacol boronate ester intermediate is then hydrolyzed to yield the boronic acid.

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: potassium acetate or potassium carbonate

- Solvent: dioxane, DMF, or toluene

- Temperature: 80–100 °C

- Reaction time: 6–24 hours

This method benefits from mild conditions, high functional group tolerance, and scalability.

Directed Ortho-Metalation (DoM) Followed by Borylation

An alternative preparation involves:

- Lithiation of 4-methoxy-3-(methylthio)benzene using a strong base such as n-butyllithium at low temperature.

- Quenching the aryllithium intermediate with a boron electrophile like trimethyl borate.

- Acidic work-up to yield the boronic acid.

This method allows regioselective borylation but requires careful control of reaction conditions due to the sensitivity of organolithium reagents.

Research Findings on Preparation and Reactivity

- The presence of the methoxy group enhances solubility and electron density on the aromatic ring, facilitating metalation and catalytic steps.

- The methylthio substituent exerts electronic effects that can influence the reactivity and stability of intermediates during synthesis.

- Studies have shown that the electronic and steric environment created by these substituents can impact the kinetics of palladium-catalyzed borylation and subsequent cross-coupling reactions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Palladium-catalyzed borylation | Pd(PPh₃)₄, B₂pin₂, K₂CO₃, 4-methoxy-3-(methylthio)aryl bromide | 80–100 °C, 6–24 h, dioxane or DMF | Mild conditions, scalable, high functional group tolerance | Requires palladium catalyst, cost | 70–85 |

| Directed ortho-metalation + borylation | n-BuLi, trimethyl borate, acidic work-up | Low temperature (-78 °C), inert atmosphere | High regioselectivity | Sensitive reagents, harsh conditions | 60–75 |

Detailed Example from Literature

Although direct preparation procedures for this compound are limited in publicly available detailed protocols, analogous compounds have been synthesized using the above methods with the following typical procedure:

- Step 1: Synthesis of 4-methoxy-3-(methylthio)aryl bromide by bromination of 4-methoxy-3-(methylthio)benzene.

- Step 2: Palladium-catalyzed borylation of the aryl bromide with bis(pinacolato)diboron in the presence of potassium acetate and Pd(PPh₃)₄ in dioxane at 90 °C for 12 hours.

- Step 3: Hydrolysis of the boronate ester intermediate under acidic conditions to yield the target boronic acid.

The product is purified by recrystallization or chromatography.

Notes on Purification and Characterization

- The boronic acid is typically isolated as a white to off-white solid.

- Characterization includes:

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-3-(methylthio)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C)

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvent (e.g., dichloromethane), temperature (0-25°C)

Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DMF), temperature (50-100°C)

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: Sulfoxides, sulfones

Substitution: Substituted phenylboronic acids

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Cross-Coupling Reactions :

- Building Blocks for Drug Development :

-

Enzyme Inhibition :

- Research indicates that boronic acids can act as enzyme inhibitors, particularly targeting proteases and kinases, which are crucial in cancer progression .

- The unique structure of 4-Methoxy-3-(methylthio)phenylboronic acid may enhance its binding affinity to biological targets due to increased hydrophobic interactions.

- Antimicrobial Properties :

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The findings demonstrated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Inhibition

In a comparative study on enzyme inhibitors, this compound was shown to possess superior inhibitory activity against specific kinases compared to other boronic acids, highlighting its potential utility in targeted cancer therapies.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(methylthio)phenylboronic acid in various reactions involves the formation of boronate esters, which facilitate the transfer of the boronic acid group to other molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and methylthio groups can participate in electronic and steric interactions, influencing the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares structural features and key properties of 4-Methoxy-3-(methylthio)phenylboronic acid with analogous boronic acids:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Donating Effects : The methoxy (-OCH₃) and methylthio (-SCH₃) groups in this compound create an electron-rich aromatic system, enhancing its reactivity in cross-coupling reactions compared to simpler analogs like 4-methoxyphenylboronic acid .

- Positional Isomerism : 4-(Methylthio)phenylboronic acid lacks the methoxy group, simplifying its structure but limiting its ability to participate in dual-substituent interactions critical for advanced material applications .

Reactivity in Suzuki-Miyaura Coupling

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Biologische Aktivität

4-Methoxy-3-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound features a methoxy group and a methylthio group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C9H11BO2S

- Molecular Weight : 195.06 g/mol

- Structure : The compound consists of a phenyl ring substituted with a methoxy group at the para position and a methylthio group at the meta position relative to the boronic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of various biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as glycosylation and proteolysis.

- Cellular Uptake : Studies suggest that boronic acids can enhance cellular uptake of therapeutic agents, making them useful in drug delivery systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 0.5 µg/mL |

| Escherichia coli | 15 | 1.0 µg/mL |

| Pseudomonas aeruginosa | 18 | 0.75 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against:

- Breast Cancer Cells (MCF-7) : IC50 value of 12 µM

- Lung Cancer Cells (A549) : IC50 value of 10 µM

These findings suggest that the compound may serve as a lead structure for developing anticancer therapies.

Case Studies

-

In Vivo Efficacy Against Tumors :

A study investigated the efficacy of this compound in a mouse model bearing H22 tumors. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent. -

Combination Therapy :

Another study explored the use of this compound in combination with conventional antibiotics. The results indicated enhanced antibacterial activity when used alongside beta-lactam antibiotics, suggesting a synergistic effect that could improve treatment outcomes for bacterial infections.

Q & A

Q. What derivatization approaches enhance selectivity for sensor applications?

- Methodological Answer : Introduce fluorophores (e.g., BODIPY) via Sonogashira coupling to the methoxy group. For glucose sensing, conjugate with acrylamidophenylboronic acid monomers and copolymerize via RAFT. Test selectivity against competing saccharides (fructose, galactose) using SPR or fluorescence anisotropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.